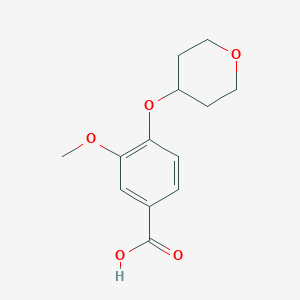

3-Methoxy-4-(oxan-4-yloxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methoxy benzoic acid derivatives is well-documented. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids can be selectively deprotonated at the para position to the carboxylate group when treated with n-butyl lithium–potassium tert-butoxide (LIC–KOR) in THF at -78 degrees Celsius, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . This method could potentially be adapted for the synthesis of 3-Methoxy-4-(oxan-4-yloxy)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of methoxy benzoic acid derivatives can be complex. For example, the crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester has been determined by single-crystal X-ray diffraction, revealing a monoclinic space group and specific bond lengths indicating a conjugated system . Similarly, the molecular structure of 4-bromo-3-(methoxymethoxy) benzoic acid has been studied using DFT, providing insights into the optimized parameters and reactivity descriptors .

Chemical Reactions Analysis

The chemical reactivity of methoxy benzoic acid derivatives can be influenced by various factors. For example, the study of 4-bromo-3-(methoxymethoxy) benzoic acid shows that solvation alters the values of reactivity descriptors, and a vibrational assessment of the molecule has been performed to understand its properties better . The molecular ion of o-methoxybenzoic acid can undergo different rearrangements and hydrogen/deuterium exchange between the functional groups, leading to various isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy benzoic acid derivatives can be determined through various spectroscopic and computational methods. For instance, the vibrational spectral analysis of 4-methoxy-2-methyl benzoic acid using FT-IR and FT-Raman spectroscopy has been carried out, and the effects of molecular association through hydrogen bonding have been described . The crystal structures of related compounds have been compared, revealing two-dimensional architectures formed by hydrogen bonds and other interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Photoluminescence Enhancement 3-Methoxy-4-(oxan-4-yloxy)benzoic acid derivatives have been employed in the synthesis of lanthanide coordination compounds to explore the influence of electron-donating groups on photoluminescent properties. The study found that incorporating an electron-releasing substituent on the benzoic acid derivative increases the electron density of the ligand, enhancing the photoluminescence of the Tb(3+) complexes. This research suggests potential applications in developing advanced photoluminescent materials for optical devices and sensors (Sivakumar et al., 2010).

Stabilization of Mesophases in Supramolecular Columns Another application is observed in the stabilization of hexagonal columnar mesophases. The study highlights how the semifluorination of alkyl groups in compounds, including 3-methoxy-4-(oxan-4-yloxy)benzoic acid derivatives, induces a dramatic stabilization of their hexagonal columnar mesophases. This property is crucial for the development of materials with specific liquid crystalline phases, which are valuable in various technological applications, from displays to photovoltaic cells (Percec et al., 1995).

Crystal Structure and Reactivity Studies Research on 3-methoxy-4-(oxan-4-yloxy)benzoic acid and related compounds extends into crystallography and chemical reactivity, providing insight into their molecular structures and potential chemical behaviors. For instance, studies on their crystal structure and vibrational analysis offer valuable information for understanding the reactivity and stability of these compounds. These insights are instrumental in synthesizing new materials and chemicals with desired properties (Zhao et al., 2010).

Self-Assembly and Molecular Architecture The crystalline structures of alkoxy-substituted benzoic acids, including variations related to 3-methoxy-4-(oxan-4-yloxy)benzoic acid, have been studied to understand their packing arrangements and self-assembly behaviors. These studies are crucial for designing molecular architectures with specific properties, impacting areas ranging from nanotechnology to drug delivery systems (Raffo et al., 2014).

Biodegradation and Environmental Impact Research has also focused on the biodegradation of methoxy-benzoic acids, examining their transformation by microbial species. This work is significant for understanding the environmental fate of these compounds and their potential impact, providing insights into the bioremediation of aromatic pollutants (Donnelly & Dagley, 1980).

Eigenschaften

IUPAC Name |

3-methoxy-4-(oxan-4-yloxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-16-12-8-9(13(14)15)2-3-11(12)18-10-4-6-17-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAPRSNANHIAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)

![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)

![10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549760.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2549761.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone](/img/structure/B2549770.png)

![1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2549774.png)